(2E)-3-oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal
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Overview
Description
(2E)-3-oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Chemical Reactions Analysis
(2E)-3-oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include halogenated hydrocarbons and manganese catalysts . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve the transformation of the compound’s functional groups.
Scientific Research Applications
(2E)-3-oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal has a wide range of scientific research applications It is used in chemistry for studying reaction mechanisms and in biology for understanding metabolic pathwaysIndustrially, this compound is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of (2E)-3-oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
(2E)-3-oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal can be compared with other similar compounds to highlight its uniqueness. Similar compounds include 1,2-dichloroethene (CID 638186 and CID 643833), which share structural similarities but differ in their specific properties and applications
Properties
IUPAC Name |
(2E)-3-oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-10-13(14(19)11-6-8-15-9-7-11)17-16-12-4-2-1-3-5-12/h1-10,16H/b17-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDNGTPVVJMDGJ-GHRIWEEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=O)C(=O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C=O)/C(=O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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